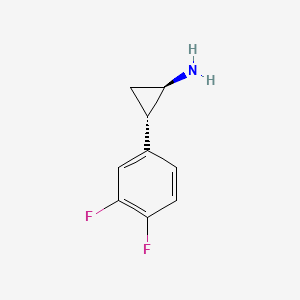

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

描述

Nomenclature and Structural Classification

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine represents a precisely defined stereoisomer within the family of substituted cyclopropylamines. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the (1R,2S) designation specifies the absolute stereochemical configuration at the two chiral centers of the cyclopropane ring. The compound's molecular formula C₉H₉F₂N and molecular weight of 169.17 g/mol place it within the category of small-molecule organofluorine compounds. The structural classification encompasses several important chemical families: it belongs to the primary amine class due to the amino group attached to the cyclopropane ring, the organofluorine compound category through its difluorophenyl substitution, and the strained ring system family due to the inherent ring strain of the three-membered cyclopropane structure.

The compound exists as one of four possible stereoisomers resulting from the two chiral centers in the cyclopropane ring. The (1R,2S) configuration specifically describes the spatial arrangement where the carbon bearing the amino group has R configuration while the carbon bearing the phenyl group has S configuration. This stereochemical precision distinguishes it from its enantiomer (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine and the diastereomeric pairs with different configurations. The difluorophenyl substituent features fluorine atoms at the 3- and 4-positions of the benzene ring, creating a specific electronic environment that influences both the compound's chemical reactivity and its biological properties.

The three-dimensional structure reveals significant conformational constraints imposed by the cyclopropane ring geometry. The bond angles in the cyclopropane ring are compressed to approximately 60°, substantially deviating from the ideal tetrahedral geometry and creating considerable ring strain. This strain energy contributes to the compound's enhanced reactivity compared to saturated aliphatic amines. The planar nature of the cyclopropane ring, combined with the rigid geometry imposed by the aromatic substituent, creates a well-defined three-dimensional scaffold that has proven valuable in medicinal chemistry applications.

Historical Context in Cyclopropylamine Chemistry

The development of cyclopropylamine chemistry traces its origins to early investigations of strained ring systems in the mid-20th century. Cyclopropylamine itself, the parent compound with molecular formula C₃H₇N, was first synthesized and characterized as a colorless, volatile liquid with distinctive chemical properties arising from the inherent strain of the three-membered ring. The compound's unique reactivity profile, including its ability to undergo ring-opening reactions under various conditions, established cyclopropylamine as an important synthetic intermediate and biochemical tool.

Historical investigations revealed that cyclopropylamine serves as a mechanism-based inhibitor of cytochrome P450 enzymes through a process involving initial one-electron oxidation at nitrogen followed by cyclopropane ring scission. This discovery positioned cyclopropylamine derivatives as valuable probes for studying enzyme mechanisms and as potential therapeutic agents. The compound's interaction with quinoprotein methylamine dehydrogenase from Paracoccus denitrificans further demonstrated its utility in biochemical research, establishing precedents for the development of more sophisticated cyclopropylamine derivatives.

The introduction of phenyl-substituted cyclopropylamines marked a significant advancement in the field, with tranylcypromine (trans-2-phenylcyclopropylamine) emerging as a clinically important monoamine oxidase inhibitor. This development highlighted the potential for cyclopropylamine derivatives to serve as pharmaceutical agents and sparked intensive research into structure-activity relationships within this chemical class. The stereochemical considerations became increasingly important as researchers recognized that different stereoisomers could exhibit dramatically different biological activities and selectivity profiles.

The incorporation of fluorine atoms into cyclopropylamine structures represents a more recent development in the field's evolution. Early studies on fluorinated phenylcyclopropylamines demonstrated that fluorine substitution could profoundly alter the compounds' biological activities and selectivity patterns. These investigations revealed that trans-compounds generally exhibited superior monoamine oxidase A inhibitory activity compared to their cis-counterparts, while electron-withdrawing substituents like fluorine enhanced potency against specific enzyme targets. The systematic study of fluorinated analogues established important principles for rational drug design within the cyclopropylamine chemical space.

Significance in Stereochemical Research

The stereochemical complexity of this compound makes it an exemplary compound for investigating fundamental principles of three-dimensional molecular architecture and chiral recognition phenomena. The presence of two adjacent chiral centers within the constrained cyclopropane framework creates a rigid stereochemical environment that serves as an ideal model system for studying stereoelectronic effects and conformational preferences. Research has demonstrated that the specific (1R,2S) configuration enables precise control over stereochemical outcomes in various chemical transformations, making it a valuable chiral building block for asymmetric synthesis.

The compound's utility in stereochemical research extends to investigations of cyclopropane formation mechanisms and stereochemical control in organometallic chemistry. Studies involving group IV organometallic complexes have revealed that cyclopropane formation can proceed through different stereochemical pathways depending on the specific reaction conditions and metal center employed. These investigations have shown that the stereochemistry of cyclopropane formation can require either retention or inversion of configuration at carbon centers bound to metals like titanium and zirconium, providing valuable insights into transition state structures and reaction mechanisms.

The stereochemical properties of the compound have proven particularly valuable in studying enzyme-substrate interactions and chiral recognition phenomena. The rigid three-dimensional structure imposed by the cyclopropane ring eliminates conformational flexibility that might complicate structure-activity relationship studies, allowing researchers to probe specific spatial requirements for biological activity. This characteristic has made fluorinated cyclopropylamines important tools for mapping enzyme active sites and understanding the molecular basis of selectivity in biological systems.

Furthermore, the compound serves as a model system for investigating the influence of fluorine substitution on stereochemical preferences and reaction outcomes. The electron-withdrawing nature of the difluorophenyl group affects the basicity of the amino group and alters the overall electronic distribution within the molecule. These electronic effects, combined with the rigid stereochemical framework, provide researchers with a well-defined system for studying the interplay between electronic and steric factors in controlling chemical reactivity and biological activity.

Position in Contemporary Organofluorine Chemistry

This compound occupies a significant position within the rapidly expanding field of organofluorine chemistry, representing the integration of fluorine-containing functional groups with complex stereochemical frameworks. The compound exemplifies current trends in organofluorine chemistry, where strategic fluorine incorporation is employed to modulate molecular properties including lipophilicity, metabolic stability, and biological activity. The difluorophenyl substitution pattern represents a common motif in contemporary pharmaceutical chemistry, where multiple fluorine atoms are introduced to achieve optimal pharmacological profiles.

The compound's structure reflects modern approaches to organofluorine synthesis, where fluorine-containing building blocks are incorporated into complex molecular architectures through controlled synthetic pathways. Recent advances in fluorination and trifluoromethylation technology have enhanced the accessibility of fluorine-containing synthetic building blocks, enabling the efficient preparation of sophisticated organofluorine compounds like this compound. The ability to introduce fluorine atoms at specific positions with high stereochemical control represents a significant achievement in modern synthetic chemistry.

Contemporary organofluorine chemistry has witnessed a remarkable increase in the incorporation of fluorinated compounds into agrochemical and pharmaceutical applications. Analysis of recent market introductions reveals that 67% of new agrochemicals contain organofluorine functionality, highlighting the growing importance of fluorine in molecular design. The difluorophenyl motif present in this compound represents a frequently employed structural element that balances the beneficial effects of fluorine incorporation with synthetic accessibility and cost considerations.

The compound's role as a pharmaceutical intermediate, particularly in the synthesis of antiplatelet agents, demonstrates the practical importance of sophisticated organofluorine building blocks in drug development. The ability to incorporate both stereochemical complexity and fluorine substitution within a single molecular framework represents the type of synthetic capability that defines modern medicinal chemistry. This convergence of stereochemical control and fluorine chemistry positions compounds like this compound at the forefront of contemporary drug discovery efforts.

The environmental and sustainability considerations surrounding organofluorine chemistry have also influenced the development and application of compounds like this compound. The exceptional stability of carbon-fluorine bonds, while advantageous for drug stability and efficacy, raises important questions about environmental persistence and bioaccumulation. Contemporary research in organofluorine chemistry increasingly focuses on designing fluorinated compounds that maintain their beneficial properties while minimizing potential environmental impacts, a consideration that influences both the synthesis and application of advanced organofluorine intermediates.

属性

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-IMTBSYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431443 | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220352-38-5 | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220352-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220352385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY4B72TG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral compound characterized by its cyclopropanamine core and a difluorophenyl substituent. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHFN

- Molecular Weight : 185.19 g/mol

- Chirality : The compound has specific stereochemistry (1R,2S), which is crucial for its biological interactions.

The biological activity of this compound is believed to involve interactions with various biological targets. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) and quantitative structure-activity relationship (QSAR) modeling have been employed to predict its pharmacological effects based on structural characteristics.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antidepressant Properties : Similar compounds have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Anticancer Effects : In vitro studies suggest that this compound may inhibit tumor cell proliferation and migration in certain cancer types, including gastric cancer.

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders.

Data Table of Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropanamine with difluorophenyl | Antidepressant, anticancer |

| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine | Cyclopropanamine with fluorine | Potential antidepressant |

| (1R,2S)-2-(Phenyl)cyclopropanamine | Cyclopropanamine with phenyl group | Anticancer properties |

| (1S,2S)-2-(3-Chlorophenyl)cyclopropanamine | Cyclopropanamine with chlorine | Anti-inflammatory effects |

Case Studies and Research Findings

- In Vitro Studies : A study investigating the anticancer properties of ticagrelor (a related compound) found that it inhibited cell proliferation in gastric cancer models. This suggests that this compound may have similar effects.

- Neuroprotective Potential : Research has indicated that compounds with cyclopropane structures can interact favorably with neuronal receptors, potentially providing neuroprotective benefits .

- Synthetic Pathways : The synthesis of this compound involves several steps including asymmetric reduction reactions catalyzed by carbonyl reductase . Understanding these pathways is crucial for optimizing production for therapeutic applications.

科学研究应用

Antithrombotic Agents

One of the primary applications of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is as an intermediate in the synthesis of ticagrelor, a reversible P2Y12 receptor antagonist. Ticagrelor is clinically used for the prevention of thrombotic events in patients with acute coronary syndrome or myocardial infarction. The compound's ability to inhibit platelet aggregation makes it vital in managing cardiovascular diseases .

Antitumor Activity

Recent studies have indicated that this compound exhibits potential antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a candidate for cancer therapy. The compound has shown effectiveness against specific cell lines, such as:

- H1975 (NSCLC) : IC50 = 0.5 µM (Inhibition of EGFR T790M mutation)

- SNU16 : IC50 = 0.8 µM (Induction of apoptosis via caspase activation)

- KG1 : IC50 = 0.6 µM (Cell cycle arrest at G2/M phase) .

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Starting with 1,2-difluorobenzene and reacting it with 3-chloropropionyl chloride.

- Formation of an intermediate which is then reduced and cyclized to yield the final product.

- The process can be optimized for industrial production to ensure high yield and quality through methods like continuous flow reactors .

Quality Control in Pharmaceuticals

This compound hydrochloride is utilized in monitoring impurity levels during the production of ticagrelor and its formulations. It serves as a working standard for quality assurance in pharmaceutical manufacturing processes .

Research and Development

The compound is also employed in research settings to explore new therapeutic avenues, including modifications that may enhance its efficacy or reduce side effects associated with existing treatments.

Case Studies and Research Findings

Several studies have highlighted the compound's diverse applications:

- Case Study 1 : A study focusing on the antitumor activity of this compound demonstrated significant cytotoxicity against lung cancer cell lines, indicating potential for development as an anticancer agent .

- Case Study 2 : Research into its pharmacokinetics showed promising results regarding its bioavailability and interaction with metabolic pathways, which are crucial for understanding its therapeutic potential .

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Cyclopropanamine Derivatives

(1R,2S)-2-(4-Chlorophenyl)cyclopropanamine

Positional Isomers: 2,3-Difluorophenyl vs. 3,4-Difluorophenyl

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine

- CAS : 1006614-49-8 ().

- Synthesis : Prepared via Friedel-Crafts acylation and asymmetric reduction, similar to the 3,4-difluoro analog but with altered regiochemistry .

- Key Difference : The 2,3-difluoro substitution may sterically hinder interactions with drug targets, reducing efficacy compared to the 3,4-isomer .

Enantiomeric Pair: (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

- CAS : 1345413-20-8 ().

- Role : The enantiomer of the target compound, used to study stereochemical impacts on ticagrelor synthesis .

- Key Difference : Enantiomers often exhibit divergent biological activities; however, in this case, the (1S,2R)-form is primarily a synthetic byproduct requiring separation (e.g., via D-mandelate salt formation) to ensure enantiopurity in drug intermediates .

Salt Derivatives

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

- CAS : 1402222-66-5 ().

- Properties: Improved solubility in polar solvents (e.g., DMSO, methanol) compared to the free base, facilitating pharmaceutical formulation .

- Safety : Classified as an irritant under GHS guidelines, similar to the free base .

This compound D-Mandelate

Key Insights :

- The Corey-Chaykovsky method offers higher step-specific yields (60.5%) but requires chiral auxiliaries .

- CBS reduction routes prioritize enantioselectivity but have lower overall yields (32%) due to multi-step processes .

- Positional isomers (e.g., 2,3-difluoro) demand distinct synthetic strategies, increasing complexity .

准备方法

CBS Asymmetric Reduction

One of the primary methods for preparing (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine involves the CBS (Corey-Bakshi-Shibata) asymmetric reduction. This process uses a chiral catalyst, typically derived from a Corey-Bakshi-Shibata ligand, to reduce a precursor compound to the desired stereoisomer. The reducing agents commonly used are borane-tetrahydrofuran or borane-N,N-diethylaniline.

CBS Asymmetric Reduction Steps:

- Starting Material: The precursor compound is prepared through a series of reactions.

- CBS Reduction: The precursor is reduced using borane-tetrahydrofuran or borane-N,N-diethylaniline in the presence of a chiral catalyst.

- Purification: The resulting product is purified to obtain the desired stereoisomer.

Cyclopropanation and Hofmann Degradation

Another approach involves cyclopropanation followed by Hofmann degradation. This method starts with the formation of a cyclopropane ring, which is then converted into the amine through Hofmann degradation.

Cyclopropanation and Hofmann Degradation Steps:

- Cyclopropanation: A suitable precursor undergoes cyclopropanation to form a cyclopropane derivative.

- Amide Formation: The cyclopropane derivative is converted into an amide.

- Hofmann Degradation: The amide undergoes Hofmann degradation to yield the desired amine.

Alternative Synthetic Routes

Other methods involve the use of different starting materials and reagents, such as reacting 3,4-difluorobenzaldehyde with malonic acid or using chloroacetyl chloride with aluminum trichloride. These routes often involve multiple steps and may require additional purification steps to achieve high purity.

Comparison of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| CBS Asymmetric Reduction | Asymmetric reduction using chiral catalyst | High stereoselectivity, industrially viable | Requires expensive chiral catalysts |

| Cyclopropanation and Hofmann Degradation | Cyclopropanation, amide formation, Hofmann degradation | Well-established chemistry, potentially cost-effective | Multiple steps, lower yield compared to CBS reduction |

| Alternative Synthetic Routes | Various starting materials and reagents | Flexibility in starting materials, potential for cost savings | Often involves hazardous reagents, lower yields |

Industrial and Environmental Considerations

The choice of preparation method for this compound must consider both industrial feasibility and environmental impact. The CBS asymmetric reduction offers high stereoselectivity and is more conducive to industrial production due to its efficiency and scalability. However, it requires expensive chiral catalysts. Alternative methods may be more environmentally friendly but often involve hazardous reagents and lower yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。